molecular formula C8H7ClN2O2 B1430875 4-Chloro-5-methoxy-7-aza-2-oxindole CAS No. 1190322-44-1

4-Chloro-5-methoxy-7-aza-2-oxindole

Cat. No.: B1430875
CAS No.: 1190322-44-1
M. Wt: 198.6 g/mol
InChI Key: QPIMBUTVTZLEDU-UHFFFAOYSA-N
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Description

Significance of Oxindole (B195798) and Azaoxindole Core Structures in Natural Products and Pharmaceuticals

The oxindole and its nitrogen-containing analogs, azaoxindoles, represent core structural motifs found in a multitude of natural products and synthetic pharmaceuticals. nih.gov The oxindole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrolidone ring, is a versatile framework that has been extensively studied in drug discovery. researchgate.net Its prevalence in biologically active molecules underscores its significance as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. researchgate.netpharmablock.com

Azaoxindoles, which are bioisosteres of oxindoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, often exhibit enhanced pharmacological properties. nsf.gov This substitution can lead to improved solubility, better binding to target proteins through the formation of additional hydrogen bonds, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nsf.govhumanjournals.com The position of the nitrogen atom within the ring system gives rise to different isomers, such as 4-aza, 5-aza, 6-aza, and 7-aza-oxindoles, each with potentially unique biological activities. pharmablock.com

Overview of 7-Aza-2-oxindole Derivatives as Privileged Structures

Among the various azaoxindole isomers, 7-aza-2-oxindole derivatives have emerged as particularly important scaffolds in medicinal chemistry. humanjournals.com The 7-azaindole (B17877) moiety, a key component of these derivatives, is structurally similar to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP), a crucial molecule in cellular energy transfer and signaling. pharmablock.com This resemblance allows 7-aza-2-oxindole derivatives to act as competitive inhibitors for a wide range of enzymes, particularly kinases, which play a central role in numerous cellular processes. pharmablock.com

The ability of the 7-azaindole ring system to act as both a hydrogen bond donor and acceptor further enhances its potential for strong and specific interactions with biological targets. humanjournals.com This versatility has led to the development of numerous 7-aza-2-oxindole-containing compounds with a broad spectrum of pharmacological activities. humanjournals.comnih.gov

Therapeutic Relevance of Oxindole and Azaoxindole-Containing Compounds in Drug Discovery

The therapeutic relevance of oxindole and azaoxindole-containing compounds is vast and continues to expand. nih.gov These scaffolds are integral to the development of drugs targeting a wide array of diseases. nih.gov

In the realm of oncology, numerous oxindole and azaoxindole derivatives have demonstrated potent anticancer activity. nih.govnih.govmdpi.com For instance, several compounds have shown significant cytotoxicity against various cancer cell lines. nih.govnih.gov The mechanism of action often involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. mdpi.comnih.gov

Beyond cancer, these scaffolds have shown promise in the development of anti-inflammatory agents. nih.govnih.gov Certain indole-2-one and 7-aza-2-oxindole derivatives have been found to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases like sepsis. nih.govnih.gov

Furthermore, the unique structural features of azaoxindoles have been exploited in the design of antiviral and antibacterial agents. nih.govnih.gov The ability of these compounds to interfere with viral entry and replication, as well as bacterial cell wall synthesis, highlights their broad therapeutic potential. nih.govnih.gov

The following table provides a summary of some therapeutically relevant compounds containing oxindole or azaoxindole cores:

Compound/Drug NameTherapeutic AreaCore Structure
SunitinibCancerOxindole
NintedanibCancer, Idiopathic Pulmonary FibrosisOxindole
RofecoxibAnti-inflammatoryOxindole
Vemurafenib (B611658)Cancer7-Azaindole
PexidartinibCancer7-Azaindole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c1-13-5-3-10-8-4(7(5)9)2-6(12)11-8/h3H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIMBUTVTZLEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1Cl)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180087
Record name 4-Chloro-1,3-dihydro-5-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-44-1
Record name 4-Chloro-1,3-dihydro-5-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,3-dihydro-5-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 5 Methoxy 7 Aza 2 Oxindole

Historical and Current Approaches to 7-Aza-2-oxindole Synthesis

The construction of the 7-aza-2-oxindole ring system has been approached through various synthetic strategies, often involving the formation of the pyrrolone ring onto a pre-existing pyridine (B92270) core. researchgate.net These methods have evolved to improve yields, regioselectivity, and substrate scope.

One of the key methods for functionalizing the 7-azaindole (B17877) core involves halogenation. A mild and efficient method for the regioselective bromination of azaindoles utilizes copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net This process yields 3-brominated azaindoles, which can serve as versatile intermediates for further derivatization. researchgate.net While this method provides a route to halogenated azaindoles, the specific synthesis of 4-chloro derivatives requires different strategies.

The synthesis of 7-azaindoles often starts from appropriately substituted pyridine precursors. researchgate.net Various methods, including the Fischer indole (B1671886) synthesis and the Madelung reaction, have been adapted for the creation of the 7-azaindole nucleus, though they can be limited by harsh conditions or narrow scope. researchgate.netorganic-chemistry.org More contemporary methods often involve palladium-catalyzed cross-coupling reactions to construct the core structure. organic-chemistry.orgacs.org For instance, a two-step procedure starting from 2-amino-3-iodopyridine (B10696) can provide various 2-substituted 7-azaindoles. organic-chemistry.org Another approach involves the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), to form 2-phenyl-7-azaindole through a Chichibabin cyclization. nih.gov The use of substituted pyridines like 2-chloronicotinic acid and 3-pyridyl acetonitrile has also been explored in the synthesis of related heterocyclic systems.

A method for the synthesis of 2-substituted 7-azaindoles involves the double lithiation of 2-pivaloylaminopyridine. This is followed by hydrolysis of the pivaloylamino moiety and cyclization under acidic conditions to yield the desired 2-substituted 7-azaindoles. researchgate.net This approach highlights the utility of directed ortho-metalation in the functionalization of the pyridine ring as a key step toward the 7-azaindole scaffold.

Targeted Synthesis of 4-Chloro-5-methoxy-7-aza-2-oxindole and its Intermediates

The specific synthesis of this compound is not explicitly detailed in the provided search results. However, the synthesis of related substituted 7-aza-isoindolin-1-ones provides a clear and relevant pathway that can be adapted for the target molecule.

A convenient synthetic route has been developed for 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. clockss.org This methodology is particularly relevant as it establishes a framework for introducing a methoxy (B1213986) group at a key position of the 7-aza heterocycle.

The synthesis of 4-methoxy substituted 7-aza-isoindolin-1-ones begins with the oxidation of a starting pyridine derivative, methyl 3-methylpicolinate, using 30% hydrogen peroxide in acetic acid. clockss.org The resulting N-oxide is then subjected to nitration with a mixture of concentrated sulfuric acid and fuming nitric acid to introduce a nitro group. clockss.org This nitro group is subsequently displaced by a methoxy group by treatment with potassium carbonate in methanol. clockss.org This sequence of oxidation, nitration, and nucleophilic substitution provides a key intermediate for the construction of the final heterocyclic system. clockss.org A similar strategy is employed for the 5-methoxy substituted analogs, where nitration is achieved using tetrabutylammonium (B224687) nitrate. clockss.org

General Synthetic Routes for 4-Methoxy and 5-Methoxy Substituted 7-Aza-isoindolin-1-ones

Displacement of Nitro Groups with Methoxy Groups

The introduction of a methoxy group onto an aromatic ring, particularly one activated by a nitro group, is a fundamental transformation in organic synthesis. The nucleophilic aromatic substitution (SNAr) of a nitro group by a methoxide (B1231860) is a viable, though sometimes challenging, method. The success of this reaction is highly dependent on the substrate and the reaction conditions. In the context of synthesizing precursors for this compound, a nitrated pyridine or a related aromatic system could serve as the initial substrate.

The displacement of an aromatic nitro group with a methoxy group typically involves the use of sodium or potassium methoxide in a suitable solvent. rsc.org For instance, the treatment of nitroarenes with an excess of potassium or sodium methoxide in a solvent like 1,3-dimethylimidazolidin-2-one (DMI) can lead to the displacement of a hydrogen atom ortho or para to the nitro group. rsc.org However, under equimolar conditions, the replacement of the nitro group itself can be favored. rsc.org The efficiency of this displacement is influenced by factors such as the electronic nature of the aromatic ring and the presence of other substituents. The activating effect of the nitro group is crucial for facilitating the nucleophilic attack by the methoxide ion. sci-hub.se

Reductive Cyclization Strategies

A pivotal step in the formation of the 2-oxindole ring system is reductive cyclization. This strategy typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization with a suitably positioned carbonyl or ester group to form the γ-lactam ring of the oxindole (B195798).

In the synthesis of aza-2-oxindoles, a common precursor is a 2-nitropyridine (B88261) derivative bearing an appropriate side chain at the 3-position. This side chain, often an acetate (B1210297) or a related two-carbon unit, is essential for the formation of the five-membered lactam ring. The reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. Once the amino group is formed, it can spontaneously or under mild acidic or basic conditions cyclize onto the adjacent ester or acid functionality to yield the aza-2-oxindole core. The choice of reducing agent and reaction conditions is critical to ensure compatibility with other functional groups present in the molecule.

Specific Precursors and Reaction Conditions for this compound

A potential starting material could be a 2-amino-3-bromo-5-methoxypyridine derivative. The synthesis could proceed through the following hypothetical steps:

Introduction of the side chain: A palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, could be employed to introduce a two-carbon side chain at the 3-position of the pyridine ring. nih.gov For instance, coupling with an appropriate vinyl ether followed by hydrolysis would yield a carboxymethyl group.

Chlorination: Selective chlorination of the pyridine ring at the 4-position would be a critical step. This might be achieved using a suitable chlorinating agent, although achieving the desired regioselectivity could be challenging.

Reductive Cyclization: The final step would involve the reductive cyclization of a precursor like methyl 2-(4-chloro-5-methoxy-2-nitropyridin-3-yl)acetate. Reduction of the nitro group to an amine, for example using iron powder in acetic acid, would lead to in-situ cyclization to form the desired this compound.

The reaction conditions for each step would need to be carefully optimized to maximize the yield and purity of the final product.

Hypothetical Synthetic Step Potential Reagents and Conditions Purpose
Side Chain Introduction 2-Amino-3-bromo-5-methoxypyridine, vinyl ether, Pd catalyst, baseTo install the carboxymethyl precursor at the 3-position.
Chlorination N-Chlorosuccinimide (NCS) or other chlorinating agentTo introduce the chloro substituent at the 4-position.
Nitration Nitrating mixture (e.g., HNO3/H2SO4)To introduce the nitro group at the 2-position, activating it for subsequent cyclization.
Reductive Cyclization Iron powder, acetic acidTo reduce the nitro group and facilitate the intramolecular lactam formation.

Advanced Synthetic Techniques and Strategies for Aza-2-oxindole Derivatives

The synthesis of complex heterocyclic structures like aza-2-oxindoles has been significantly advanced by the development of modern synthetic methodologies. These techniques offer improved efficiency, atom economy, and the ability to construct diverse molecular scaffolds.

Multicomponent Reactions (MCRs) for Benzo-fused γ-Lactams

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govdntb.gov.uaresearchgate.net These reactions are highly efficient, saving time and resources. nih.govbeilstein-journals.org For the synthesis of benzo-fused γ-lactams, including oxindoles, several MCRs have been developed. nih.govresearchgate.netbeilstein-journals.org

One notable example is the use of transition metal catalysts in MCRs to facilitate the formation of C-N bonds. rsc.org For instance, a three-component reaction involving an o-halobenzaldehyde, an amine, and a source of carbon monoxide, catalyzed by a palladium complex, can lead to the formation of an oxindole core. The versatility of MCRs allows for the introduction of various substituents, making them attractive for the generation of libraries of bioactive compounds. researchgate.net

Tin-Free Radical Cyclizations for 7-Azaoxindoles

Radical cyclizations offer a powerful method for the formation of cyclic systems. While traditional radical cyclizations often relied on tin-based reagents, concerns over their toxicity have driven the development of tin-free alternatives. figshare.comcapes.gov.brnih.govacs.org

A notable tin-free approach for the synthesis of 7-azaoxindoles involves a xanthate-mediated radical cyclization. capes.gov.br This method starts from a 2,6-dichloropyridine (B45657) derivative, which is elaborated to introduce a side chain containing a xanthate group. capes.gov.brnih.gov Upon initiation, a radical is generated, which then cyclizes onto the pyridine ring to form the fused lactam structure of the 7-azaoxindole. capes.gov.bracs.org This methodology has been successfully applied to prepare a range of 7-azaoxindoles in good yields. nih.gov

Radical Cyclization Precursor Key Reagent Product Reference
N-(2-chloropyridin-3-yl)-2-iodo-N-methylacetamide(Bu3Sn)2 (for comparison)7-Azaoxindole derivative capes.gov.br
Xanthate derivative of a 2-chloropyridineLauroyl peroxide (initiator)7-Azaoxindole derivative capes.gov.brnih.gov

Palladium-Catalyzed Coupling Reactions for 5-Substituted 7-Azaoxindoles

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted aromatic and heterocyclic compounds. acs.orgyoutube.com These reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org

In the context of 5-substituted 7-azaoxindoles, palladium-catalyzed reactions can be employed to introduce a wide range of functional groups at the 5-position of the azaoxindole core. beilstein-journals.org For example, starting from a 5-bromo-7-azaoxindole, a Suzuki coupling with a boronic acid can introduce various aryl or alkyl groups. nih.gov Similarly, a Buchwald-Hartwig amination can be used to install amino functionalities. beilstein-journals.org The choice of the palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govbeilstein-journals.org

Coupling Reaction Substrate Coupling Partner Catalyst/Ligand System Product
Suzuki Coupling5-Bromo-7-azaoxindoleArylboronic acidPd(PPh3)4 / K2CO35-Aryl-7-azaoxindole
Buchwald-Hartwig Amination5-Bromo-7-azaoxindoleAminePd2(dba)3 / Xantphos / Cs2CO35-Amino-7-azaoxindole
Heck Reaction5-Bromo-7-azaoxindoleAlkenePd(OAc)2 / P(o-tol)3 / Et3N5-Alkenyl-7-azaoxindole

Enantioselective Synthesis of Chiral Oxindoles and Spirooxindoles

The construction of chiral centers in oxindole and spirooxindole systems is a formidable challenge in synthetic chemistry. The development of catalytic enantioselective methods has been instrumental in accessing these structurally complex and stereochemically defined molecules. While specific examples detailing the enantioselective synthesis of this compound are not prevalent, the principles can be extrapolated from the synthesis of related chiral oxindoles.

One powerful strategy involves the catalytic enantioselective Saucy-Marbet Claisen rearrangement to produce allenyl oxindoles and spirooxindoles. nih.gov This method provides a pathway to introduce chirality in a controlled manner. Another key approach is the asymmetric conjugate addition of oxindole derivatives to electrophiles. For instance, the organocatalytic asymmetric 1,6-Michael addition of fluorooxindoles to para-quinone methides, facilitated by a cinchona alkaloid-derived phase-transfer catalyst, can generate two adjacent chiral centers with high diastereoselectivity and enantioselectivity. nih.gov This highlights the potential for creating stereocenters on the oxindole core through careful catalyst and substrate selection.

Furthermore, the development of N-N axially chiral indole compounds has been achieved through the catalytic N-acylation of N-aminoindoles using chiral isothiourea catalysts. rsc.org This method yields products with high enantioselectivity and demonstrates the broad applicability of organocatalysis in generating chiral indole derivatives. rsc.org The imino Corey-Chaykovsky reaction, catalyzed by chiral sulfides, has also been employed for the asymmetric aziridination of imines, leading to chiral diaryl aziridines with excellent enantiomeric excesses. rsc.org These methodologies underscore the diverse catalytic systems available for the enantioselective synthesis of complex indole-containing structures.

Table 1: Examples of Enantioselective Synthesis of Chiral Oxindole Derivatives

Catalyst/Method Reactants Product Type Yield Enantiomeric Excess (ee) Reference
Cinchona Alkaloid-derived Phase-Transfer Catalyst N-Boc-3-fluoro-2-oxindole and 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one Conjugate Addition Product 93% 95% nih.gov
Chiral Isothiourea (ITU) N-aminoindoles and Carboxylic Anhydrides N-N Axially Chiral Indole High High rsc.org
(thiolan-2-yl)diarylmethanol benzyl (B1604629) ether Benzyl Bromide and Imines Diaryl Aziridines Not Specified 95-98% rsc.org
Catalytic Saucy-Marbet Claisen Rearrangement Not Specified Allenyl Oxindoles and Spirooxindoles Not Specified Not Specified nih.gov

Iron-Catalyzed Conjugate Addition in Green Solvents

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on using less toxic solvents and earth-abundant metal catalysts. Iron, being an inexpensive and environmentally benign metal, has emerged as a powerful catalyst for a variety of organic transformations.

Iron-catalyzed reactions, such as the C-H bond alkylation of indoles with unactivated alkenes, have been developed to proceed under additive-free conditions or in green solvents like 2-MeTHF. rsc.org This approach offers a high degree of regioselectivity and is compatible with a wide range of functional groups, aligning with the goals of sustainable chemistry. rsc.org

In the context of conjugate additions, iron catalysis has proven effective for the enantioselective sulfa-Michael addition of thiols to α,β-unsaturated ketones. rsc.org An iron(III)-salen complex can catalyze this reaction to produce β-thioketones in high yields and enantiomeric excesses. rsc.org This methodology was successfully applied in the synthesis of the anti-asthma agent Montelukast. rsc.org The concept of aza-Michael additions, which are crucial for building nitrogen-containing heterocycles, has also been explored under solvent- and catalyst-free conditions, further emphasizing the trend towards greener synthetic protocols. chemrxiv.org

For the synthesis of this compound, an iron-catalyzed conjugate addition could potentially be employed to construct the oxindole core. This would likely involve the reaction of a suitable aza-Michael acceptor with a nucleophile in the presence of an iron catalyst, ideally in an environmentally friendly solvent system.

Table 2: Examples of Iron-Catalyzed and Green Conjugate Addition Reactions

Catalyst Reaction Type Solvents Key Features Reference
Iron Catalyst C-H Alkylation of Indoles Solvent-free or 2-MeTHF (a green solvent) High regioselectivity, additive-free rsc.org
Iron(III)-salen complex Enantioselective Sulfa-Michael Addition Not specified High yield and enantiomeric excess rsc.org
None Aza-Michael Addition Solvent-free Reaction proceeds at 80°C with small excess of Michael acceptor chemrxiv.org

Structure Activity Relationship Sar Studies of 4 Chloro 5 Methoxy 7 Aza 2 Oxindole and Analogues

Overview of SAR Principles in Azaoxindole Research

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. In the context of azaoxindole research, SAR explores how modifications to the chemical structure of the azaoxindole scaffold influence its biological activity. The core principle involves systematically altering different parts of the molecule and assessing the resulting changes in efficacy and potency.

Key considerations in the SAR of azaoxindoles include:

The nature of substituents: The electronic properties of substituents (electron-donating or electron-withdrawing) can significantly impact the molecule's interaction with its biological target.

The position of substituents: The location of functional groups on the aromatic and pyrrolone rings can determine the molecule's binding orientation and affinity.

Stereochemistry: The three-dimensional arrangement of atoms can be critical for fitting into a specific binding site.

Physicochemical properties: Modifications affect properties like lipophilicity (LogP), polarity, and molecular weight, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, in a study of indole-2-one and 7-aza-2-oxindole derivatives, a quantitative SAR analysis revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were favorable for anti-inflammatory activity. nih.gov

Researchers utilize these principles to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge guides the rational design of more potent and selective analogues.

Influence of Substituents on Biological Activity in Aza-2-oxindole Scaffolds

The biological profile of aza-2-oxindoles can be finely tuned by the strategic placement of various substituents on the core ring system.

Positional Effects of Halogen Substitution (e.g., Chlorine at C4)

The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to modulate a compound's potency and pharmacokinetic properties. The position of the halogen on the azaoxindole scaffold is critical.

Studies on related chloroindoles have demonstrated the importance of the substitution pattern. For example, in research on the antibacterial and antibiofilm activities of various halogenated indoles against Vibrio parahaemolyticus, 4-chloroindole (B13527) was identified as a particularly potent agent. It effectively inhibited planktonic cell growth and biofilm formation, with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov In contrast, 7-chloroindole (B1661978) was less effective at inhibiting cell growth (MIC of 200 μg/mL) but still demonstrated antibiofilm properties. nih.gov This highlights that the position of the chlorine atom dramatically influences the antibacterial mechanism and potency.

Furthermore, a Quantitative Structure-Activity Relationship (QSAR) analysis on halogenated indoles revealed that the presence of a chloro or bromo group at either the C4 or C5 position of the indole (B1671886) ring is crucial for activity against V. parahaemolyticus. nih.gov In other contexts, such as plant growth regulation, 4-chloroindole-3-acetic acid and its esters have shown stronger activity in certain assays than the non-halogenated parent compound, indole-3-acetic acid. mdpi.com These findings underscore that substitution at the C4 position with chlorine is a viable strategy for enhancing the biological activity of indole-based scaffolds.

The following table summarizes the activity of different chloroindoles against V. parahaemolyticus, illustrating the effect of the chlorine atom's position.

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Biofilm Inhibition at 20 μg/mL (%)
Indole (Backbone) 400~20%
4-Chloroindole 50>80%
7-Chloroindole 200~60%

Data sourced from a study on the antibacterial and antibiofilm activities of chloroindoles. nih.gov

Role of Methoxy (B1213986) Group at C5 Position

The methoxy group (–OCH₃) is a common substituent in many biologically active molecules. Its influence stems from a combination of its electronic and steric properties. Electronically, it is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This dual nature can modulate the electron density of the aromatic ring system and influence hydrogen bonding capabilities.

While specific SAR studies on the C5-methoxy group in the 4-chloro-7-aza-2-oxindole scaffold are not extensively detailed in available literature, the general roles of methoxy groups are well-established. They can:

Form hydrogen bonds: The oxygen atom can act as a hydrogen bond acceptor, which can be crucial for anchoring a ligand into the binding pocket of a protein.

Alter metabolic stability: Methoxy groups can be sites of metabolism (O-demethylation). Their introduction can either provide a metabolic soft spot or block a position from other metabolic attacks.

In a review of approved drugs, the methoxy group was noted for its ability to confer unique effects on ligand-target binding and physicochemical properties that often amount to more than the sum of its individual hydroxy and methyl parts. researchgate.net For example, in a study of calix researchgate.netarene complexes, the introduction of an ortho-methoxy group influenced the energy of the frontier orbitals of the molecule. nih.gov Without direct experimental data on 5-methoxy-substituted 7-aza-2-oxindoles, its precise role in the context of 4-chloro-7-aza-2-oxindole remains an area for further investigation.

Impact of Nitrogen Atom in the Azaindole Ring System

The replacement of a carbon atom in the indole ring with a nitrogen atom to form an azaindole scaffold has profound effects on the molecule's properties and biological activity. The position of this nitrogen atom is a key determinant of these effects. There are four possible isomers: 4-, 5-, 6-, and 7-azaindole (B17877).

The introduction of the nitrogen atom:

Increases polarity and aqueous solubility: Compared to their indole counterparts, azaindoles are generally more polar, which can improve their pharmacokinetic properties.

Introduces a hydrogen bond acceptor: The pyridine-like nitrogen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like protein kinases. This is a key feature, as many 7-azaindole derivatives are known to target the hinge region of kinases.

Modulates electronic properties: The position of the nitrogen atom alters the electron distribution across the bicyclic system, affecting the reactivity and binding characteristics of the molecule.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) isomer is a particularly prominent scaffold in medicinal chemistry and appears in numerous biologically active compounds. rsc.org For instance, in the development of anticonvulsant agents, SAR studies of 7-azaindole derivatives demonstrated that the nitrogen atom at the 7-position was essential for the observed antiepileptic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and provide insight into the structural features that are most important for efficacy.

In the field of azaoxindole research, QSAR models have been successfully applied. For a series of indole-2-one and 7-aza-2-oxindole derivatives with anti-inflammatory activity, a QSAR study found that the activity was correlated with high molecular polarizability and a low lipid/water partition coefficient (ALogP). nih.gov This suggests that compounds with greater polar surface area and lower lipophilicity are more likely to be active in the studied models.

In another example involving halogenated indoles, QSAR analyses identified specific descriptors that were essential for antibacterial activity, namely the presence of chloro or bromo groups at positions 4 or 5. nih.gov QSAR studies on other related scaffolds, such as isatin-based sulfonamides, have also yielded validated models that can predict inhibitory activity against specific enzyme isoforms, such as carbonic anhydrase. preprints.org These studies highlight the power of QSAR in rationalizing SAR data and guiding the design of new, more potent azaoxindole-based compounds.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt through rotation about single bonds. A molecule's specific low-energy conformation, often termed the "bioactive conformation," is the one it adopts when binding to its biological target. Therefore, understanding the conformational preferences of a molecule is critical for drug design.

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for this purpose. DFT calculations can be used to determine the geometry and electronic structure of different conformers, while MD simulations can model the dynamic behavior of the molecule over time, revealing its structural stability and flexibility. sapub.org

The interplay of the substituents—the chlorine at C4, the methoxy group at C5, and the nitrogen at N7—will dictate the preferred conformation of 4-chloro-5-methoxy-7-aza-2-oxindole, influencing its ability to fit into a specific protein binding site and elicit a biological response. The lack of specific conformational studies on this particular compound represents a gap in the current knowledge and an opportunity for future research.

Ligand Docking and Molecular Dynamics Simulations in SAR Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is significantly enhanced by computational techniques such as ligand docking and molecular dynamics (MD) simulations. While specific studies on this compound are not extensively available in the public domain, the broader class of oxindole (B195798) and aza-oxindole derivatives has been the subject of numerous computational investigations. These studies provide a robust framework for understanding how molecular structure influences biological activity.

Ligand Docking in the Aza-Oxindole Scaffold

Ligand docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mode of potential drug candidates within the active site of a biological target. For the aza-oxindole scaffold, which is a recognized pharmacophore in medicinal chemistry, docking studies have been pivotal in elucidating the interactions that drive inhibitory activity against various protein targets, particularly protein kinases. nih.govnih.gov

In typical docking studies involving oxindole derivatives, the core structure is positioned within the ATP-binding site of the target kinase. The interactions often involve hydrogen bonds between the oxindole's carbonyl group and backbone amide hydrogens of the kinase's hinge region. The substituents on the oxindole ring then project into different pockets of the active site, where they can form additional interactions. For a hypothetical scenario involving this compound, the 4-chloro and 5-methoxy groups would be critical in determining the binding affinity and selectivity. The chloro group could engage in halogen bonding or occupy a hydrophobic pocket, while the methoxy group could act as a hydrogen bond acceptor.

Studies on related oxindole derivatives have identified key amino acid residues that are frequently involved in binding. These insights are crucial for guiding the design of more potent and selective inhibitors. For instance, in studies of oxindole derivatives as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, docking has revealed critical hydrogen bonding and hydrophobic interactions that govern their inhibitory potential. nih.gov

Illustrative Interacting Residues for Oxindole Derivatives in Kinase Domains

Target ProteinKey Interacting ResiduesType of InteractionReference
VEGFR-2Cys919, Asp1046Hydrogen Bond nih.gov
VEGFR-2Val848, Ala866, Leu1035Hydrophobic Interaction nih.gov
EGFRMet793, Asp855Hydrogen Bond nih.gov
EGFRLeu718, Val726, Ala743Hydrophobic Interaction nih.gov
FLT3Cys694, Asp829Hydrogen Bond nih.gov
FLT3Leu616, Gly697, Val766Hydrophobic Interaction nih.gov

This table presents a generalized view of interactions for the broader oxindole class based on available literature and is not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis

While ligand docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes in both the ligand and the protein over time. MD simulations are crucial for assessing the stability of the predicted binding mode and for understanding the energetic landscape of the protein-ligand complex.

For aza-oxindole derivatives, MD simulations can reveal:

Stability of the Binding Pose: By simulating the movement of atoms over a period of nanoseconds, researchers can determine if the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes. nih.gov

Role of Water Molecules: MD simulations can elucidate the role of water molecules in mediating protein-ligand interactions, which is often not apparent in static docking poses.

Flexibility of the Protein: These simulations can highlight flexible regions of the protein that may play a role in ligand binding and selectivity.

In studies of other oxindole derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of kinases like EGFR. nih.gov These simulations have shown how the ligand can induce conformational changes in the protein, leading to a more favorable binding state.

Synergy of Docking and MD in SAR

The combination of ligand docking and MD simulations provides a powerful platform for elucidating the SAR of aza-oxindole analogues. Docking can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. The most promising candidates can then be subjected to MD simulations to gain a deeper understanding of their binding dynamics. This iterative process of computational modeling and experimental validation is a cornerstone of modern drug discovery.

For this compound, this approach could be used to:

Predict its binding mode in various kinase targets.

Rationalize the impact of the chloro and methoxy substituents on binding affinity and selectivity.

Guide the design of new analogues with improved pharmacological properties.

Biological and Pharmacological Investigations of 4 Chloro 5 Methoxy 7 Aza 2 Oxindole

Preclinical Evaluation and In Vivo Studies

Efficacy in Disease Models (e.g., Sepsis in Mouse Models)

No preclinical evaluations or in vivo studies for this compound, including its efficacy in sepsis mouse models, have been reported in the accessible scientific domain.

While research exists for structurally related aza-oxindole compounds, providing that information would fall outside the strict parameters of focusing solely on this compound. Future research may elucidate the pharmacological profile of this compound, at which point a comprehensive article could be composed.

Pharmacological Profiling in Animal Models

Research into derivatives of the 7-aza-2-oxindole scaffold has revealed their potential as anti-inflammatory agents. In a study focused on developing novel treatments for sepsis, a series of indole-2-one and 7-aza-2-oxindole derivatives were synthesized and evaluated. One of the lead compounds from this series, identified as 7i, demonstrated significant protective effects in a mouse model of lipopolysaccharide (LPS)-induced septic death. sigmaaldrich.com Sepsis is a life-threatening condition characterized by an overwhelming inflammatory response, and the efficacy of compound 7i in this model suggests that the 7-aza-2-oxindole scaffold could be a promising starting point for the development of new anti-inflammatory drugs. sigmaaldrich.com The anti-inflammatory activity was determined by assessing the inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 in macrophage cell lines stimulated with LPS. sigmaaldrich.com

The following table summarizes the key findings related to a representative 7-aza-2-oxindole derivative in an animal model of inflammation.

Compound ClassModel SystemKey FindingsPotential Therapeutic Area
7-Aza-2-oxindole DerivativesMouse model of LPS-induced sepsisShowed significant protection from septic death.Anti-inflammatory, Sepsis

Exploration of 4-Aza-2-oxindole Scaffolds as PET Imaging Agents

The 4-aza-2-oxindole scaffold, a close structural relative of the 7-aza-2-oxindole core, has been investigated for its potential in developing positron emission tomography (PET) imaging agents. PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the body. The development of specific PET ligands for various receptors in the central nervous system (CNS) is crucial for understanding the pathophysiology of neurological and psychiatric disorders.

One area of focus has been the serotonin (B10506) 5-HT₇ receptor, which is implicated in several CNS disorders. nih.gov Researchers have synthesized and evaluated oxindole (B195798) derivatives as potential radioligands for imaging the 5-HT₇ receptor with PET. nih.gov The core strategy involves modifying known 5-HT₇ selective compounds based on a phenylpiperazinyl-butyloxindole structure to enable radiolabeling with isotopes like carbon-11 (B1219553) or fluorine-18. nih.gov While the specific compound this compound was not mentioned in this study, the research demonstrates the utility of the broader oxindole and aza-oxindole scaffolds in designing probes for neuroreceptor imaging. The in vitro evaluation of these synthesized derivatives revealed promising profiles for their use in PET imaging of the 5-HT₇ receptor, particularly in regions of the brain with high receptor density like the thalamus. nih.gov

The table below outlines the application of oxindole derivatives in the context of PET imaging.

Scaffold ClassTarget ReceptorImaging TechniqueKey OutcomeApplication
Oxindole DerivativesSerotonin 5-HT₇ ReceptorPositron Emission Tomography (PET)Synthesized derivatives showed promising in vitro profiles for receptor imaging.CNS Disorders Research

Future Research Directions

Development of Novel Synthetic Routes for Diverse Substitution Patterns

The exploration of the full potential of the 4-Chloro-5-methoxy-7-aza-2-oxindole scaffold is currently limited by the available synthetic methodologies. Future research should prioritize the development of novel, efficient, and versatile synthetic routes to generate a library of analogs with diverse substitution patterns. Existing methods for the synthesis of 7-aza-2-oxindoles often involve multi-step procedures, such as the condensation of substituted benzaldehydes with 7-aza-2-oxindole or indole-2-one. nih.gov Other approaches include copper-mediated oxidative coupling of C(sp²)-H and C(sp³)-H centers and base-promoted Truce-Smiles rearrangement. nih.govnih.gov

Future synthetic strategies should aim to:

Enhance Versatility: Design routes that allow for the late-stage introduction of a wide range of substituents at various positions of the 7-aza-2-oxindole core. This will facilitate the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Enable Stereoselective Synthesis: For analogs with chiral centers, the development of stereoselective synthetic methods will be critical to isolate and evaluate individual enantiomers, as biological activity is often stereospecific.

A key focus should be on developing methods for the differential functionalization of the pyridine (B92270) and benzene (B151609) rings of the 7-aza-2-oxindole nucleus. This would allow for a systematic investigation of the impact of substituents on the compound's biological activity.

Advanced Mechanistic Studies of Biological Activity

While the 7-aza-2-oxindole scaffold is associated with various biological activities, the precise mechanism of action for this compound remains to be determined. researchgate.net Advanced mechanistic studies are essential to identify its molecular targets and understand how it exerts its biological effects.

Future research in this area should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific protein targets of the compound. Given that many oxindole (B195798) derivatives are kinase inhibitors, a primary focus should be on screening against a broad panel of kinases. researchgate.netnih.govnih.gov

Enzymatic and Cellular Assays: Once potential targets are identified, detailed enzymatic and cell-based assays will be necessary to confirm the inhibitory activity and elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Structural Biology: Co-crystallization of the compound with its target protein(s) will provide invaluable insights into the specific binding interactions at the molecular level. This information is critical for understanding the basis of its potency and selectivity and for guiding further rational drug design.

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways will help to build a comprehensive picture of the compound's mechanism of action.

Expansion of SAR to Optimize Potency, Selectivity, and Pharmacokinetic Properties

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. nih.govcitedrive.com This involves synthesizing and evaluating a wide range of analogs to understand how different structural modifications influence its biological activity and pharmacokinetic properties.

Key areas for SAR expansion include:

Modification of the 4-Chloro and 5-Methoxy Groups: Systematically replacing the chloro and methoxy (B1213986) groups with other substituents (e.g., fluoro, bromo, methyl, ethyl, trifluoromethyl) to probe the effects of electronics and sterics on activity.

Substitution at Other Positions: Investigating the impact of substituents at other available positions on the 7-aza-2-oxindole ring system. Studies on other 7-azaindole (B17877) derivatives have shown that substitutions at positions 1, 3, and 5 can be critical for activity. nih.gov

Introduction of Diverse Moieties: Appending different functional groups and heterocyclic rings to the core structure to explore new chemical space and potentially discover novel biological activities.

The data from these SAR studies can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of virtual compounds and guide the design of more potent and selective analogs. nih.gov

Table 1: Illustrative SAR Data for Analogous 7-Azaindole Derivatives

CompoundR1R2R3Biological TargetIC50 (nM)
Analog 1HPhenylHKinase A50
Analog 2ClPhenylHKinase A15
Analog 3FPhenylHKinase A25
Analog 4H4-FluorophenylHKinase A30
Analog 5HPyridylHKinase A75
Analog 6HPhenylCH3Kinase A150

This table is for illustrative purposes and based on general findings for analogous compounds, not specific data for this compound.

Exploration of Combination Therapies

In many therapeutic areas, particularly oncology, combination therapies that target multiple pathways simultaneously have proven to be more effective than monotherapies. researchgate.net Once the mechanism of action of this compound is better understood, exploring its potential in combination with other therapeutic agents will be a logical next step.

Future research should focus on:

Synergistic Interactions: Designing in vitro and in vivo studies to identify synergistic or additive effects when the compound is combined with existing standard-of-care drugs for a particular disease.

Overcoming Drug Resistance: Investigating whether the compound can be used to overcome resistance to other therapies by targeting compensatory signaling pathways.

Multi-Targeted Approaches: If the compound is found to inhibit multiple targets, exploring its use in combination with agents that hit complementary targets could lead to enhanced efficacy.

Translation to Clinical Development

The ultimate goal of preclinical research is to identify promising drug candidates for clinical development. The 7-azaindole scaffold is present in FDA-approved drugs such as the kinase inhibitors vemurafenib (B611658) and pexidartinib, demonstrating the clinical potential of this class of compounds. nih.gov

The translational pathway for this compound would involve:

Preclinical Toxicology and Safety Pharmacology: Rigorous evaluation of the compound's safety profile in preclinical models to identify any potential toxicities.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the dose, exposure, target engagement, and biological effect to inform dose selection for clinical trials.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the compound's activity and predict patient response in clinical settings.

Investigational New Drug (IND)-Enabling Studies: Conducting a battery of studies required by regulatory agencies to support the initiation of human clinical trials.

Successful navigation of these stages could ultimately lead to the clinical evaluation of this compound or an optimized analog as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-5-methoxy-7-aza-2-oxindole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves regioselective functionalization of the 7-azaindole scaffold. A key approach includes palladium-catalyzed cyanation followed by reduction to introduce aminomethyl groups . Chlorination via N-oxide intermediates (e.g., using POCl₃) enhances regioselectivity at the 4-position, while methoxy groups are introduced via nucleophilic substitution under alkaline conditions. Optimization of catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and temperature (80–100°C) improves yields (typically 60–75%). Side reactions, such as over-chlorination, are mitigated by controlled stoichiometry (1.2 eq Cl⁻ sources) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and chlorine/methoxy substituents .
  • HPLC-MS : Quantifies purity (>95%) and detects trace by-products (e.g., dechlorinated analogs) using reverse-phase C18 columns and ESI+ ionization .
  • X-ray crystallography : Resolves regiochemistry ambiguities, particularly for chlorine placement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during chlorination of 7-azaindole derivatives?

  • Methodological Answer : Discrepancies arise from competing N-oxide-directed vs. electrophilic aromatic substitution pathways. To isolate the desired 4-chloro isomer:

  • Step 1 : Pre-form the N-oxide intermediate (using H₂O₂/AcOH) to direct chlorination to the 4-position .
  • Step 2 : Monitor reaction progress with LC-MS to detect intermediates (e.g., 7-azaindole N-oxide, [M+H]⁺ = 135.1).
  • Step 3 : Compare kinetic (low-temperature) vs. thermodynamic (high-temperature) conditions. Kinetic control favors 4-chloro products, while prolonged heating may lead to 5-chloro by-products .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

  • Methodological Answer :

  • pH Control : Stabilize the oxindole core by buffering solutions at pH 6–7 (avoiding alkaline hydrolysis of the methoxy group) .
  • Light Sensitivity : Store solutions in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 5-methoxy group hinders coupling at the 4-position; use bulky ligands (e.g., XPhos) to suppress competing pathways .
  • Electronic Effects : Electron-withdrawing chlorine activates the 7-aza ring for Suzuki-Miyaura couplings. Screen Pd catalysts (e.g., Pd(OAc)₂) with bases (K₂CO₃) in DMF/H₂O (3:1) at 90°C .
  • Validation : Compare DFT-calculated Fukui indices with experimental reactivity profiles to predict regioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Hypothesis Testing : Solubility discrepancies may arise from polymorphic forms. Characterize crystallinity via PXRD and DSC .
  • Solvent Screening : Test solvents (DMF, THF, EtOAc) with incremental polarity indices. Use shake-flask method (25°C, 24 hr) followed by HPLC quantification .
  • Case Study : A 2022 study reported higher DMSO solubility (≥50 mg/mL) than earlier claims (<20 mg/mL), attributed to impurities in older batches .

Research Design Considerations

Table 1 : Comparison of Synthetic Methods for 4-Chloro-5-methoxy-7-azaindole Derivatives

MethodCatalyst SystemYield (%)Key LimitationReference
N-oxide-directed ClPOCl₃, DMF, 80°C68Requires N-oxide pre-step
Pd-catalyzed cyanationPd(PPh₃)₄, Zn(CN)₂72Sensitive to moisture
Microwave-assistedPd/C, MeOH, 100 W65Scalability challenges

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.